molecular formula C15H17N5O B6623535 4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6623535
M. Wt: 283.33 g/mol
InChI Key: OYLOQURMMPIRLQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is an intriguing compound that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine-3-carbonitrile core with a substituted pyrrolidin-1-yl moiety and a hydroxymethyl group, making it a unique molecular entity with significant functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. One common route involves the coupling of a pyridine-3-carbonitrile derivative with a chiral pyrrolidine moiety bearing the necessary substituents. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.

  • Introduction of the hydroxymethyl group via selective reduction or addition reactions.

  • Attachment of the 1-methylpyrazol-4-yl group through nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. This often involves:

  • Streamlining the reaction steps to minimize purification and isolation processes.

  • Employing catalysts and reagents that enhance reaction rates and selectivity.

  • Implementing scalable reaction conditions such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction of the nitrile group to an amine can be achieved under suitable conditions.

  • Substitution: : The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Reactions typically involve reagents such as:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum oxide for hydrogenation.

Major Products Formed

The major products from these reactions include:

  • Pyridine-3-carboxylic acid derivatives.

  • Pyrazole-substituted pyrrolidines with varied functional groups.

  • Nitrile-reduced amine derivatives.

Scientific Research Applications

4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Explored as a potential bioactive compound with various effects on biological systems.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in material science for developing novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins to modulate their activity.

  • Pathways Involved: : The compound could influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is unique due to:

  • Structural Features: : The combination of a pyridine-3-carbonitrile core with a chiral pyrrolidine and a pyrazole moiety.

  • Functional Diversity: : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

List of Similar Compounds

  • Pyridine-3-carbonitrile derivatives.

  • Pyrazole-substituted pyrrolidines.

  • Hydroxymethyl pyrrolidine analogues.

Hope this article shines a light on this fascinating compound! Anything else you’re curious about?

Properties

IUPAC Name

4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-19-7-12(6-18-19)14-9-20(8-13(14)10-21)15-2-3-17-5-11(15)4-16/h2-3,5-7,13-14,21H,8-10H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLOQURMMPIRLQ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C3=C(C=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=C(C=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.